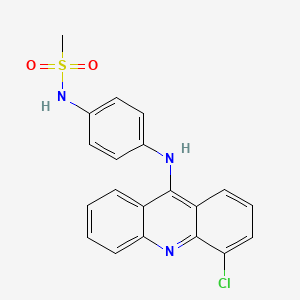
Methanesulfonanilide, 4'-(4-chloro-9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)-, also known as 4’-(9-acridinylamino)methanesulfonanilide, is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . This compound is known for its applications in various scientific fields, particularly in pharmacology and cancer research .
Preparation Methods
The synthesis of Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- involves several steps. One common synthetic route includes the reaction of 4-chloro-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- has significant applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It has shown promise as an antitumor agent, particularly in the treatment of melanoma. The compound’s ability to intercalate into DNA makes it a valuable tool in cancer research.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes . The compound targets DNA and interferes with the activity of topoisomerases, enzymes crucial for DNA replication . This disruption leads to cell cycle arrest and apoptosis, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- can be compared with other acridine derivatives such as:
Amsacrine: Another acridine derivative used as an antitumor agent. It also intercalates into DNA but has different substituents that affect its pharmacokinetics and toxicity profile.
Proflavine: A simpler acridine derivative used as an antiseptic. It lacks the methanesulfonanilide group, which affects its DNA-binding properties.
Quinacrine: An acridine derivative used as an antimalarial and in the treatment of lupus.
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- is unique due to its specific substituents that enhance its DNA intercalation ability and its potential as an antitumor agent .
Properties
CAS No. |
61417-08-1 |
|---|---|
Molecular Formula |
C20H16ClN3O2S |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[4-[(4-chloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-19-15-5-2-3-8-18(15)23-20-16(19)6-4-7-17(20)21/h2-12,24H,1H3,(H,22,23) |
InChI Key |
HHJAARLXUOVIJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















